1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C6H7NO7S and a molecular weight of 237.19 g/mol . It is also known by other names such as 3-Sulfosuccinimid-1-yl acetate and sulfo-NHS-acetate . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Sulfo-NHS-Acetate are primary amines , specifically the side chains of lysine residues . These amines are prevalent in proteins and peptides, making them the primary substrates for Sulfo-NHS-Acetate.
Mode of Action
Sulfo-NHS-Acetate forms stable, covalent amide bonds with primary amines . This reaction occurs at pH 7.0-9.0, allowing modifications to occur in many standard non-amine-containing buffers . Once reacted, the amine is irreversibly capped with an acyl group .
Biochemical Pathways
Sulfo-NHS-Acetate is typically used to prevent polymerization when performing protein cross-linking reactions and when conjugating peptides to carrier proteins for immunogen production . Blocking amines on the peptide allows directed conjugation of carboxylic acids on the peptide to primary amines on the protein .
Pharmacokinetics
It’s important to note that the nhs-ester moiety of sulfo-nhs-acetate readily hydrolyzes and becomes non-reactive , which may impact its stability and bioavailability.
Result of Action
The result of Sulfo-NHS-Acetate’s action is the formation of stable, covalent amide bonds with primary amines . This prevents specific interactions or conjugations, effectively blocking the primary amines .
Action Environment
Sulfo-NHS-Acetate is moisture-sensitive . To avoid moisture condensation onto the product and subsequent hydrolysis of the reagent, the vial must be equilibrated to room temperature before opening . It’s also worth noting that the compound should be reconstituted immediately before use, and any unused reconstituted reagent should be discarded .
Biochemical Analysis
Biochemical Properties
Sulfo-nhs-acetate plays a significant role in biochemical reactions. It is typically used to prevent polymerization when performing protein crosslinking reactions . The compound can react with and block primary amines, such as in lysine, at pH greater than 7 to yield the acylated form .
Cellular Effects
It is known that the compound can influence cell function by preventing specific interactions or conjugations .
Molecular Mechanism
The molecular mechanism of action of Sulfo-nhs-acetate involves the formation of stable, covalent amide bonds with amine groups . This prevents specific interactions or conjugations, thereby influencing the activity of biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound is used to prevent polymerization when performing protein crosslinking reactions .
Preparation Methods
The synthesis of 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of 2,5-dioxopyrrolidine-3-sulfonic acid with acetic anhydride in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid can be compared with similar compounds such as:
3-Sulfosuccinimidyl acetate: Similar in structure but may have different reactivity and applications.
N-Sulfosuccinimidyl acetate: Another related compound with comparable properties but distinct uses in research and industry.
Properties
IUPAC Name |
1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO7S/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13/h4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUQWFYJHRLNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934466 | |
Record name | 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152305-87-8 | |
Record name | Sulfosuccinimidyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphosuccinimidyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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